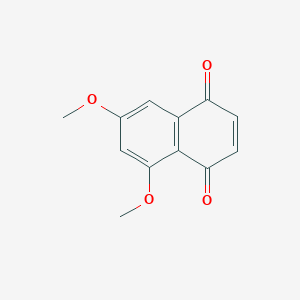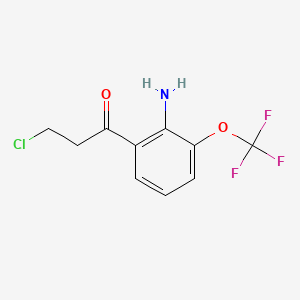
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher process efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Applications De Recherche Scientifique
(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazole ring play crucial roles in binding to target molecules, influencing biological activity and efficacy. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 3-Amino-2-(2-fluorobenzyl)propanoic acid
- 3-((2-Fluorobenzyl)oxy)propanoic acid
Comparison: Compared to similar compounds, (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14FN3O2 |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[(2-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14FN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
Clé InChI |
YHNSAHPLZKAVJY-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)F |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



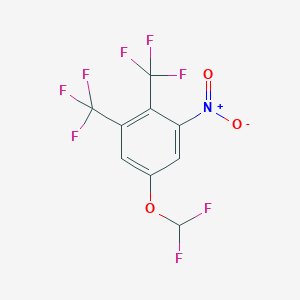
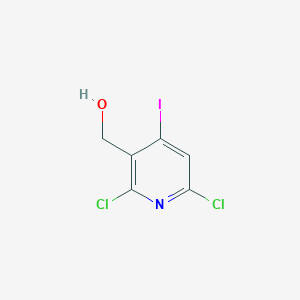

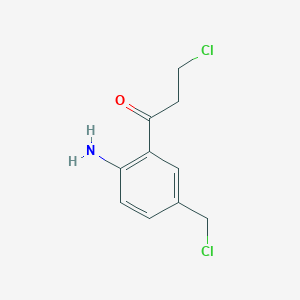


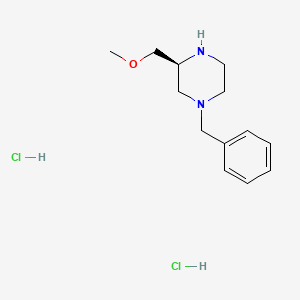
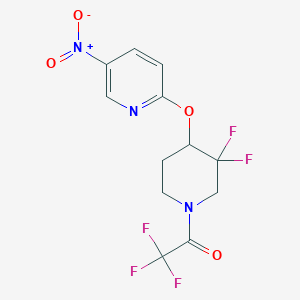
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
